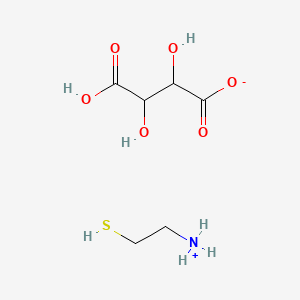
(Mercaptoethyl)ammonium hydrogen tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of cysteamine, which is a thiol-containing amino acid, and hydrogen tartrate, a salt of tartaric acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (mercaptoethyl)ammonium hydrogen tartrate typically involves the reaction of cysteamine with tartaric acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product. The reaction can be carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reaction time. The process may also include purification steps to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Mercaptoethyl)ammonium hydrogen tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed
Oxidation: : The oxidation of this compound can lead to the formation of disulfides and other oxidized derivatives.
Reduction: : Reduction reactions can produce thiol derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Mercaptoethyl)ammonium hydrogen tartrate is used in various scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of other chemical compounds.
Biology: : It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: : It has potential therapeutic applications, including the treatment of certain metabolic disorders.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which (mercaptoethyl)ammonium hydrogen tartrate exerts its effects involves its interaction with molecular targets and pathways. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and other biological processes.
Comparaison Avec Des Composés Similaires
(Mercaptoethyl)ammonium hydrogen tartrate is similar to other thiol-containing compounds such as cysteine and N-acetylcysteine. it is unique in its ability to form stable salts with hydrogen tartrate, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
List of Similar Compounds
Cysteine
N-acetylcysteine
Homocysteine
Cysteamine
Propriétés
Formule moléculaire |
C6H13NO6S |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
2-sulfanylethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
Clé InChI |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
SMILES canonique |
C(CS)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)
![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
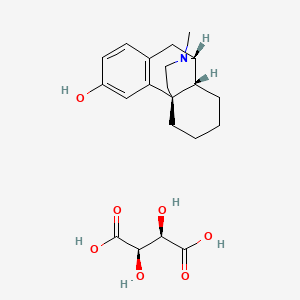
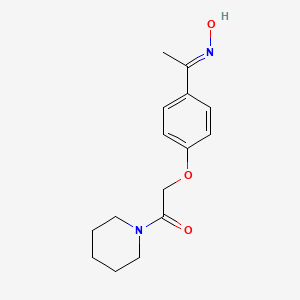
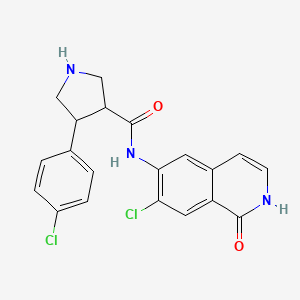
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)


![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
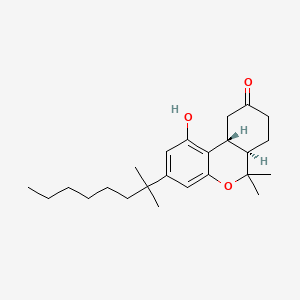
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
